2-Methyl-4-phenyl-1-butene
Overview
Description
2-Methyl-4-phenyl-1-butene is an organic compound with the molecular formula C11H14. It is a member of the class of compounds known as alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. This compound is characterized by a phenyl group attached to the fourth carbon of a butene chain, with a methyl group on the second carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-4-phenyl-1-butene can be synthesized through various methods. One common approach involves the alkylation of benzene with 2-methyl-3-buten-1-ol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic dehydrogenation of 2-methyl-4-phenylbutane. This process uses a metal catalyst, such as platinum or palladium, under high temperature and pressure conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-phenyl-1-butene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the reagents and conditions used.
Reduction: Hydrogenation of this compound in the presence of a metal catalyst, such as palladium on carbon, results in the formation of 2-methyl-4-phenylbutane.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst is typically used for reduction reactions.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can include 2-methyl-4-phenyl-1-butanol, 2-methyl-4-phenylbutanal, or 2-methyl-4-phenylbutanoic acid.
Reduction: The major product is 2-methyl-4-phenylbutane.
Substitution: Various substituted phenyl derivatives can be formed, such as 2-methyl-4-bromo-1-butene.
Scientific Research Applications
2-Methyl-4-phenyl-1-butene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: Research studies utilize this compound to investigate its effects on biological systems and its potential as a bioactive molecule.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other therapeutic agents.
Industry: This compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-phenyl-1-butene involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. In reduction reactions, the compound accepts hydrogen atoms, resulting in the saturation of the carbon-carbon double bond.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-buten-1-ylbenzene
- 3-Methyl-4-phenyl-1-butene
- 4-Phenyl-1-butene
Uniqueness
2-Methyl-4-phenyl-1-butene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of both a phenyl group and a methyl group on the butene chain influences its reactivity and makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-methylbut-3-enylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-10(2)8-9-11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOWWVSDFCWQJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10216953 | |
Record name | 2-Methyl-4-phenyl-1-butene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10216953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6683-51-8 | |
Record name | 2-Methyl-4-phenyl-1-butene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006683518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phenethylpropene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102797 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl-4-phenyl-1-butene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10216953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-4-phenyl-1-butene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BHJ2C7Y35 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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